Diethyl [(2,3-dimethylphenyl)methyl]phosphonate
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Overview
Description
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 2,3-dimethylbenzyl chloride under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the diethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [(2,3-dimethylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial growth by interfering with essential metabolic pathways. The phosphonate group can mimic phosphate esters, leading to the inhibition of enzymes that utilize phosphate substrates .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl phenylphosphonate: Lacks the 2,3-dimethyl substitution on the phenyl ring.
Diethyl benzylphosphonate: Similar but with a benzyl group instead of the 2,3-dimethylphenyl group.
Uniqueness
Diethyl [(2,3-dimethylphenyl)methyl]phosphonate is unique due to the presence of the 2,3-dimethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its effectiveness in specific applications, such as antimicrobial activity .
Properties
CAS No. |
603134-66-3 |
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Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-9-7-8-11(3)12(13)4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
NWPKUVRODIOCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC(=C1C)C)OCC |
Origin of Product |
United States |
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